molecular formula C26H24ClF3N4O8 B1574419 Sorafenib-galactosamine

Sorafenib-galactosamine

カタログ番号 B1574419
分子量: 612.94
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Sorafenib-galactosamine is conjugate of sorafenib with galactose through amide bond. Sorafenib was approved by FDA in December 2005 for use in the treatment of advanced renal cancer. Liver cancer. The European Commission granted marketing authorization to the drug for the treatment of patients with hepatocellular carcinoma (HCC), the most common form of liver cancer, in October 2007, and FDA approval for this indication followed in November 2007.

科学的研究の応用

  • Targeted Drug Delivery for Hepatocellular Carcinoma (HCC):

    • Galactosamine (Gal) is used for targeting HCC due to its high binding affinity to asialoglycoprotein receptors (ASGPRs), which are overexpressed in HCC. Engineering nanoscale dendrimers anchored to galactosamine, loaded with anticancer agents like curcumin derivative (CDF), has demonstrated efficacy in selective delivery and enhanced drug uptake in HCC cell lines through ASGPR mediated endocytosis (Yousef, Alsaab, Sau, & Iyer, 2018).
  • Understanding Mechanisms of Sorafenib Resistance in Liver Cancer:

    • Studies have explored the mechanisms of sorafenib resistance, such as PI3K/Akt and JAK-STAT pathways, activation of hypoxia-inducible pathways, and epithelial-mesenchymal transition. This research is crucial for developing individualized therapeutic strategies for liver cancer patients resistant to sorafenib (Zhu, Zheng, Wang, & Chen, 2017).
  • Predictive and Prognostic Markers in HCC Treatment with Sorafenib:

  • Combination Therapies to Overcome Sorafenib Resistance:

    • Studies have suggested combining sorafenib with other therapies, such as gene therapy or inhibitors targeting specific pathways, to overcome resistance in HCC. Targeting both HIF-1α and HIF-2α is considered a promising strategy to enhance treatment efficacy (Méndez-Blanco, Fondevila, García-palomo, González‐Gallego, & Mauriz, 2018).
  • Sorafenib Efficacy in Various Cancer Types:

    • Sorafenib has shown efficacy in various cancers, including renal cell carcinoma and osteosarcoma. Research has focused on identifying genes, enriched pathways, and molecular targets influenced by sorafenib exposure, providing insights into its mechanism of action and potential resistance pathways (Dai, Tang, Pan, Chen, Li, & Zhu, 2018).

特性

製品名

Sorafenib-galactosamine

分子式

C26H24ClF3N4O8

分子量

612.94

SMILES

O=C(N[C@H]1[C@H](O)O[C@H](CO)[C@H](O)[C@@H]1O)C2=NC=CC(OC3=CC=C(NC(NC4=CC=C(Cl)C(C(F)(F)F)=C4)=O)C=C3)=C2

外観

Solid powder

同義語

Sorafenibgalactosamine; 4-(4-(3-(4-chloro-3-(trifluoromethyl)phenyl)ureido)phenoxy)-N-((2R,3R,4R,5R,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)picolinamide

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sorafenib-galactosamine
Reactant of Route 2
Reactant of Route 2
Sorafenib-galactosamine
Reactant of Route 3
Sorafenib-galactosamine
Reactant of Route 4
Sorafenib-galactosamine
Reactant of Route 5
Sorafenib-galactosamine
Reactant of Route 6
Sorafenib-galactosamine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。